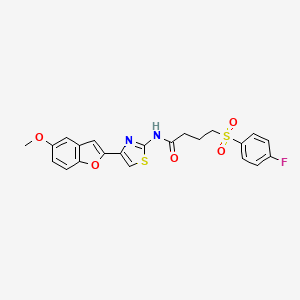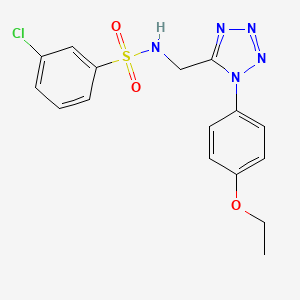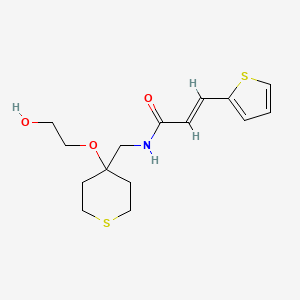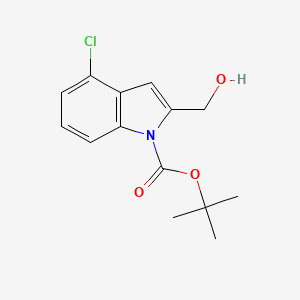![molecular formula C27H28N4O3S B2475133 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide CAS No. 886888-74-0](/img/structure/B2475133.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzimidazole . Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocycle that has a wide range of applications in medicinal chemistry due to its ability to interact with proteins and enzymes .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with benzene derivatives that have nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the compound , can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They can undergo various chemical reactions, depending on the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its molecular weight can be determined using high-resolution mass spectrometry .Scientific Research Applications
Antimicrobial Potential
Imidazole derivatives, including the compound , have been reported to exhibit antimicrobial activity . They can inhibit the growth of bacteria and other microorganisms, making them potential candidates for the development of new antimicrobial drugs.
Antitumor Activity
Some benzimidazole derivatives have shown antitumor potential . They can inhibit the growth of tumor cells, suggesting their potential use in cancer therapy.
Anti-Inflammatory Properties
Imidazole derivatives have been reported to possess anti-inflammatory properties . They can reduce inflammation, which is beneficial in the treatment of diseases characterized by inflammation.
Antidiabetic Activity
Imidazole derivatives have also been reported to exhibit antidiabetic activity . They can potentially be used in the treatment of diabetes.
Antihypertensive Properties
Benzimidazole derivatives have shown antihypertensive activity . They can potentially be used in the treatment of hypertension.
Proton Pump Inhibitory Activity
Benzimidazole derivatives have been reported to exhibit proton pump inhibitory activity . They can inhibit the action of proton pumps, which are enzymes found in the stomach that produce stomach acid. This makes them potential candidates for the development of drugs to treat conditions like acid reflux and stomach ulcers.
Anthelmintic Activity
Imidazole derivatives have been reported to possess anthelmintic activity . They can kill parasitic worms, suggesting their potential use in the treatment of diseases caused by these parasites.
Antiviral Properties
Imidazole derivatives have been reported to exhibit antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various proteins and enzymes .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . The downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c32-26(15-10-20-6-2-1-3-7-20)28-22-11-13-23(14-12-22)35(33,34)31-18-16-21(17-19-31)27-29-24-8-4-5-9-25(24)30-27/h1-9,11-14,21H,10,15-19H2,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWELIELQUIMSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2475061.png)
![2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2475062.png)

![Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride](/img/structure/B2475066.png)
![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2475068.png)

![Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2475071.png)

![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)